Prasugrel-d5 Prasugrel-d5 Prasugrel-d5 is intended for use as an internal standard for the quantification of prasugrel by GC- or LC-MS. Prasugrel is a prodrug form of the platelet purinergic P2Y12 receptor antagonist R-99224.1 Prasugrel (0.3 and 3 mg/kg) inhibits ex vivo washed platelet aggregation in rat platelet rich-plasma. In vivo, prasugrel prevents thrombus formation (ED50 = 0.68 mg/kg) and increases tail bleeding time in rats. Formulations containing prasugrel have been used in the prevention of blood clots.

Brand Name: Vulcanchem
CAS No.: 1127252-92-9
VCID: VC20828117
InChI: InChI=1S/C20H20FNO3S/c1-12(23)25-18-10-14-11-22(9-8-17(14)26-18)19(20(24)13-6-7-13)15-4-2-3-5-16(15)21/h2-5,10,13,19H,6-9,11H2,1H3/i6D2,7D2,13D
SMILES: CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3F)C(=O)C4CC4
Molecular Formula: C20H20FNO3S
Molecular Weight: 378.5 g/mol

Prasugrel-d5

CAS No.: 1127252-92-9

Cat. No.: VC20828117

Molecular Formula: C20H20FNO3S

Molecular Weight: 378.5 g/mol

* For research use only. Not for human or veterinary use.

Prasugrel-d5 - 1127252-92-9

Specification

Description Prasugrel-d5 is intended for use as an internal standard for the quantification of prasugrel by GC- or LC-MS. Prasugrel is a prodrug form of the platelet purinergic P2Y12 receptor antagonist R-99224.1 Prasugrel (0.3 and 3 mg/kg) inhibits ex vivo washed platelet aggregation in rat platelet rich-plasma. In vivo, prasugrel prevents thrombus formation (ED50 = 0.68 mg/kg) and increases tail bleeding time in rats. Formulations containing prasugrel have been used in the prevention of blood clots.

CAS No. 1127252-92-9
Molecular Formula C20H20FNO3S
Molecular Weight 378.5 g/mol
IUPAC Name [5-[1-(2-fluorophenyl)-2-oxo-2-(1,2,2,3,3-pentadeuteriocyclopropyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate
Standard InChI InChI=1S/C20H20FNO3S/c1-12(23)25-18-10-14-11-22(9-8-17(14)26-18)19(20(24)13-6-7-13)15-4-2-3-5-16(15)21/h2-5,10,13,19H,6-9,11H2,1H3/i6D2,7D2,13D
Standard InChI Key DTGLZDAWLRGWQN-GEXSZOTCSA-N
Isomeric SMILES [2H]C1(C(C1([2H])C(=O)C(C2=CC=CC=C2F)N3CCC4=C(C3)C=C(S4)OC(=O)C)([2H])[2H])[2H]
SMILES CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3F)C(=O)C4CC4
Canonical SMILES CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3F)C(=O)C4CC4

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